molecular formula C35H49N11O9S2 B116739 Eptifibatide CAS No. 148031-34-9

Eptifibatide

Cat. No. B116739
CAS RN: 148031-34-9
M. Wt: 832 g/mol
InChI Key: CZKPOZZJODAYPZ-UHFFFAOYSA-N
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Description

Eptifibatide is an anti-coagulant that selectively and reversibly blocks the platelet glycoprotein IIb/IIIa receptor . It is a cyclic heptapeptide derived from a protein found in the venom of the southeastern pygmy rattlesnake . It is used to prevent blood clots or heart attack in people with severe chest pain or other conditions, and in those who are undergoing a procedure called angioplasty (to open blocked arteries) .


Synthesis Analysis

This compound is synthesized using a solid phase polypeptide synthesis method . The synthesis involves preparing this compound resin, conducting acidolysis on the resin to obtain a crude linear peptide product, oxidizing to obtain a crude this compound product, and purifying and exchanging salt to obtain an this compound finished product .


Molecular Structure Analysis

This compound is a cyclic heptapeptide containing 6 amino acids and 1 mercaptopropionyl (des-amino cysteinyl) residue . An interchain disulfide bridge is formed between the cysteine amide and the mercaptopropionyl residue .


Chemical Reactions Analysis

This compound is a glycoprotein IIb/IIIa inhibitor that blocks different pathways in platelet activation and aggregation . It inhibits platelet aggregation by reversibly binding to the platelet receptor glycoprotein (GP) IIb/IIIa of human platelets, thus preventing the binding of fibrinogen, von Willebrand factor, and other adhesive ligands .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C35H49N11O9S2 and a molecular weight of 831.97 g/mol . It is a mixture component with a concentration of >= 1 - < 5 w/w .

Scientific Research Applications

Role in Acute Coronary Syndromes

Eptifibatide is prominently researched for its applications in managing acute coronary syndromes (ACS). It's a part of the glycoprotein IIb/IIIa inhibitors class, blocking fibrinogen and von Willebrand factor-mediated platelet aggregation. This compound has demonstrated effectiveness in reducing morbidity and mortality in patients undergoing angioplasty and those with unstable angina (Stringer, 1999). The evolving role of these inhibitors, including this compound, continues to be a significant area of research, especially in the context of percutaneous coronary intervention (PCI) and ACS (Crouch, Nappi & Cheang, 2003).

Perioperative Bridging

The efficacy and safety of this compound as a perioperative bridge are notable, particularly as a substitute for oral P2Y12 inhibitors to allow platelet function recovery before procedures. This compound, along with tirofiban and cangrelor, is preferred over abciximab for perioperative bridging due to its pharmacokinetic/pharmacodynamic properties and comparable efficacy and safety in this context (Van Tuyl, Newsome & Hollis, 2019).

Bridging Therapy during Surgery

In patients needing surgery soon after drug-eluting cardiac stent implantation, this compound serves as an effective and safe bridge therapy during the temporary withdrawal of oral agents. This approach ensures a low rate of ischemic events while managing the increased thrombotic and bleeding risk associated with such surgical procedures (Morici et al., 2014).

Safety and Hazards

Eptifibatide may cause damage to organs (Blood) if swallowed . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Eptifibatide Acetate, also known as Integrilin or this compound, is a peptide-based antagonist for glycoprotein IIb/IIIa . It plays a crucial role in the medical management of myocardial infarction and as an adjunct to percutaneous coronary intervention .

Target of Action

This compound Acetate primarily targets the platelet receptor glycoprotein (GP) IIb/IIIa of human platelets . This receptor plays a significant role in platelet aggregation, a process integral to the pathogenesis of acute coronary syndromes .

Mode of Action

This compound Acetate inhibits platelet aggregation by reversibly binding to the GP IIb/IIIa receptor . This binding prevents the attachment of fibrinogen, von Willebrand factor, and other adhesive ligands to GP IIb/IIIa . The inhibition of platelet aggregation occurs in a dose- and concentration-dependent manner .

Biochemical Pathways

The action of this compound Acetate affects the inside-out signaling pathway, which is initiated by the activation of G protein-coupled receptors by soluble agonists such as ADP, epinephrine, thromboxane A2, and thrombin . By blocking the GP IIb/IIIa receptor, this compound Acetate disrupts this pathway, inhibiting platelet activation and aggregation .

Result of Action

The molecular and cellular effects of this compound Acetate’s action primarily involve the inhibition of platelet aggregation . By preventing the binding of fibrinogen, von Willebrand factor, and other adhesive ligands to the GP IIb/IIIa receptor, this compound Acetate disrupts the cross-linking of platelets necessary for aggregation and thrombosis .

Biochemical Analysis

Biochemical Properties

Eptifibatide Acetate plays a significant role in biochemical reactions. It interacts with the platelet receptor glycoprotein (GP) IIb/IIIa of human platelets . By reversibly binding to this receptor, this compound Acetate prevents the binding of fibrinogen, von Willebrand factor, and other adhesive ligands . This inhibition of binding blocks different pathways in platelet activation and aggregation .

Cellular Effects

This compound Acetate has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting platelet aggregation . This inhibition is profound in patients with acute coronary syndromes (ACS) and is followed by brief, partial recovery .

Molecular Mechanism

The molecular mechanism of action of this compound Acetate involves its reversible binding to the platelet receptor glycoprotein (GP) IIb/IIIa of human platelets . This prevents the binding of fibrinogen, von Willebrand factor, and other adhesive ligands . The inhibition of platelet aggregation occurs in a dose- and concentration-dependent manner .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound Acetate shows changes in its effects over time. It produces profound, prolonged inhibition of platelet aggregation during therapy, but aggregation appears to recover partially by 4 hours after the bolus .

Metabolic Pathways

It is known that this compound Acetate inhibits platelet aggregation by preventing the binding of fibrinogen, von Willebrand factor, and other adhesive ligands .

Transport and Distribution

It is known that this compound Acetate binds to the platelet receptor glycoprotein (GP) IIb/IIIa of human platelets .

Subcellular Localization

It is known that this compound Acetate binds to the platelet receptor glycoprotein (GP) IIb/IIIa of human platelets .

properties

IUPAC Name

2-[20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H49N11O9S2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKPOZZJODAYPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H49N11O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861477
Record name {11-(4-Carbamimidamidobutyl)-3-carbamoyl-20-[(1H-indol-3-yl)methyl]-1,9,12,15,18,21-hexaoxodocosahydro-7H-pyrrolo[2,1-g][1,2,5,8,11,14,17,20]dithiahexaazacyclotricosin-17-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

832.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Eptifibatide?

A1: this compound selectively inhibits ligand binding to the platelet GPIIb/IIIa receptor [, , , , ]. This prevents fibrinogen binding, a crucial step in platelet aggregation and thrombus formation [, , ].

Q2: How does this compound's mechanism differ from other antiplatelet agents?

A2: Unlike some antiplatelet agents that target earlier steps in platelet activation, this compound directly blocks the final common pathway of platelet aggregation by targeting the GPIIb/IIIa receptor [, ].

Q3: Does this compound affect other integrins besides GPIIb/IIIa?

A3: While considered highly specific for GPIIb/IIIa, research suggests this compound can also inhibit αvβ3 integrin-mediated binding of smooth muscle cells to ligands like thrombospondin and prothrombin [].

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research articles do not explicitly state the molecular formula and weight of this compound.

Q5: Is there any spectroscopic data available for this compound in these research articles?

A5: The provided articles primarily focus on clinical and in vitro/in vivo efficacy studies and do not delve into detailed spectroscopic characterization of this compound.

Q6: How does the stability of this compound affect its formulation?

A6: While not extensively discussed, one study mentions that this compound loaded onto polymer-coated stents exhibited a biphasic elution profile: a rapid early phase followed by sustained release over 30 days []. This suggests the potential for developing formulations with controlled release properties.

Q7: Does this compound exhibit any catalytic properties?

A7: this compound primarily acts as an inhibitor by binding to the GPIIb/IIIa receptor and does not demonstrate catalytic activity in the traditional sense.

Q8: Have computational methods been utilized to study this compound?

A8: The provided articles do not discuss the application of computational chemistry or modeling techniques for studying this compound.

Q9: What formulation strategies have been explored to improve this compound's stability or bioavailability?

A9: One study mentions loading this compound onto polymer-coated stents to achieve sustained release []. This indicates potential for developing formulations beyond the current intravenous administration.

Q10: Do the articles address SHE regulations related to this compound?

A10: The provided articles focus primarily on clinical and pre-clinical research aspects of this compound and do not explicitly discuss SHE regulations.

Q11: How does the presence of anticoagulants like citrate affect this compound's pharmacodynamics?

A11: Citrate anticoagulation enhances the apparent inhibitory activity of this compound by reducing calcium concentrations, which in turn enhances this compound binding to GPIIb/IIIa []. This highlights the importance of considering anticoagulant use when interpreting this compound pharmacodynamics.

Q12: How quickly does the antiplatelet effect of this compound diminish after discontinuation?

A12: One study observed that the inhibitory effect of this compound on platelet aggregation was significantly reversed within 6 hours and completely reversed within 12 hours after stopping infusion []. This rapid reversibility is a clinically relevant characteristic of this compound.

Q13: What is the impact of body weight on this compound dosing and efficacy?

A13: One study emphasizes the importance of using actual body weight for accurate this compound dosing to optimize efficacy and minimize adverse effects []. This highlights the need for precise weight-based dosing, especially in high-risk patients.

Q14: What in vitro methods were used to assess this compound's activity?

A14: Researchers utilized impedance platelet aggregometry to determine the inhibitory effects of this compound on platelet aggregation induced by ADP or Thrombin Receptor Activator Peptide (TRAP) []. Additionally, flow cytometry was employed to assess GPIIb/IIIa activation and P-selectin expression on platelets [].

Q15: Have any animal models been used to study this compound?

A15: One study investigated the in vitro effects of this compound on platelet aggregation in healthy cats []. This suggests the potential for exploring this compound's therapeutic applications in veterinary medicine.

Q16: What clinical trials have investigated the efficacy of this compound?

A16: Numerous clinical trials are mentioned throughout the provided articles, including:

  • PURSUIT trial: Demonstrated this compound's efficacy in reducing the risk of death or MI in patients with unstable angina or non-Q-wave myocardial infarction [, , , ].
  • IMPACT-II trial: Showed this compound reduced ischemic complications during percutaneous coronary intervention [, , ].
  • EARLY ACS trial: Investigated the timing of this compound administration in acute coronary syndrome [, ].

Q17: Is there evidence of resistance developing to this compound?

A17: The provided research articles do not explicitly discuss the development of resistance to this compound.

Q18: What are the primary safety concerns associated with this compound?

A18: Bleeding is a recognized adverse effect of this compound [, , , ]. One study highlights renal dysfunction as an independent risk factor for bleeding in patients receiving this compound [].

Q19: Are there any specific concerns regarding this compound use in patients with renal impairment?

A19: Yes, research suggests that decreased renal function might increase the risk of bleeding complications with this compound use during percutaneous coronary intervention []. This emphasizes the importance of careful patient selection and monitoring.

Q20: What novel drug delivery approaches have been explored for this compound?

A20: One study investigated the feasibility of loading this compound onto stents for localized delivery to the site of coronary intervention []. This innovative approach aims to enhance efficacy while potentially minimizing systemic exposure and side effects.

Q21: Have any specific biomarkers been linked to this compound efficacy or safety?

A21: One study identified elevated pre-procedural creatine kinase-MB (CK-MB) levels as a predictor of lower efficacy for this compound compared with Tirofiban in preventing ischemic events after PCI []. This suggests CK-MB could be a potential biomarker for guiding treatment decisions.

Q22: What analytical techniques were employed to quantify this compound?

A22: One article mentions the development of a reversed-phase liquid chromatography method for quantifying this compound in liposome suspensions []. This highlights the importance of robust analytical techniques for formulation development and quality control.

Q23: Do the research articles provide information on the environmental impact of this compound?

A23: The provided articles primarily focus on the clinical and pharmacological aspects of this compound and do not delve into its environmental impact or degradation.

Q24: Are there any studies investigating the dissolution and solubility properties of this compound?

A24: The provided articles do not offer specific details on the dissolution and solubility characteristics of this compound.

Q25: Do the research articles provide details on the validation of analytical methods used for this compound analysis?

A25: The research articles primarily focus on clinical outcomes and do not provide in-depth information regarding analytical method validation for this compound.

Q26: How is the quality of this compound ensured during manufacturing and distribution?

A26: Specific quality control and assurance measures for this compound manufacturing and distribution are not discussed in the provided research articles.

Q27: Does this compound induce any significant immunological responses?

A27: One study investigating this compound's safety profile mentions that the drug did not lead to the development of anti-Eptifibatide antibodies []. This finding suggests a favorable immunogenicity profile for this compound.

Q28: Do the research articles provide information on this compound's interactions with drug transporters?

A28: The provided articles primarily focus on the pharmacodynamic and clinical effects of this compound and do not delve into its potential interactions with drug transporters.

Q29: Does this compound influence the activity of drug-metabolizing enzymes?

A29: The provided research articles do not provide specific details regarding this compound's potential to induce or inhibit drug-metabolizing enzymes.

Q30: What is known about the biocompatibility and biodegradability of this compound?

A30: Information regarding this compound's biocompatibility and biodegradability is not discussed extensively in the provided research articles.

Q31: How does this compound compare with other glycoprotein IIb/IIIa inhibitors?

A31: Several studies compare this compound with Abciximab and Tirofiban, highlighting differences in pharmacodynamics, clinical outcomes, and cost [, , , , , ]. These comparisons provide valuable insights for clinicians when choosing among available treatment options.

Q32: Do the research articles discuss any strategies for recycling this compound or managing its waste?

A32: The provided research articles primarily focus on the clinical use and effects of this compound and do not provide information regarding its recycling or waste management.

Q33: What research infrastructure and resources are available for studying this compound?

A33: While not explicitly mentioned, the research articles highlight the importance of clinical trials and in vitro/in vivo studies for advancing our understanding of this compound. Access to these research infrastructures is crucial for further investigation.

Q34: What are some key milestones in the development and use of this compound?

A34: The provided research articles highlight the evolution of this compound use in clinical practice, particularly its role in managing acute coronary syndromes and during percutaneous coronary intervention. The PURSUIT and IMPACT-II trials represent significant milestones in establishing this compound's efficacy and safety in these settings.

Q35: Are there any emerging cross-disciplinary applications for this compound?

A35: One study explored the potential of this compound-eluting stents, highlighting the synergy between pharmacology and biomedical engineering in developing novel therapeutic approaches []. This example underscores the importance of cross-disciplinary collaboration in advancing this compound research.

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